Quinine 1'-Oxide
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Overview
Description
Synthesis Analysis
Quinine 1'-Oxide can be synthesized chemoselectively from quinine by oxidation, particularly at the quinuclidine moiety. This process can be achieved using a low concentration of ozone, offering a chemoselectively and eco-friendly method (Aisyah et al., 2016). The reaction can also be catalyzed by palladium chloride, with quinine N-oxide as a major product (Berghuis et al., 2021).
Molecular Structure Analysis
The molecular structure of quinine N-oxide was determined through spectroscopy data, including 1H-NMR, 13C-NMR, 2D-NMR, infra-red, and mass spectrometry, confirming the selective oxidation at the N-1' position (Aisyah et al., 2016). Furthermore, a comprehensive conformational analysis of quinine, which directly relates to quinine 1'-Oxide, shows the possibility of conformers with intramolecular hydrogen bonds, contributing to its biological activity (Bilonda & Mammino, 2017).
Chemical Reactions and Properties
Quinine and its derivatives, including quinine 1'-Oxide, undergo various chemical reactions. For instance, quinine reacts with 3-arylrhodanines in the presence of acetic anhydride to afford high yields of specific products, showing the compound's reactive nature and potential for further chemical modifications (Yousif et al., 1980).
Physical Properties Analysis
The physical properties of quinine 1'-Oxide are influenced by its molecular structure. The conformational analysis indicates that the compound can exist in multiple forms, which may affect its solubility, stability, and overall physical behavior in various environments (Bilonda & Mammino, 2017).
Chemical Properties Analysis
The chemical properties of quinine 1'-Oxide, such as its reactivity with other compounds and susceptibility to further oxidation, are essential for understanding its potential applications in synthesis and other chemical processes. The reactions with 3-arylrhodanines and the catalytic oxidation using hydrogen peroxide highlight its chemical versatility and potential for functionalization (Yousif et al., 1980; Berghuis et al., 2021).
Scientific Research Applications
Fluorescent Acid-Base Indicator for Imaging Electrode Reactions : Quinine is used as a fluorescent acid−base indicator to image electrode reactions that consume hydroxide ions, providing information about local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).
Selective Oxidation to N-Oxide Groups in Asymmetric Reactions : Quinine contains two amine groups that can be selectively oxidized to N-oxide groups, a process valuable in organocatalysis and the synthesis of N1-oxide quinine (Aisyah et al., 2016).
Combinatorial Electrochemistry for Methanol Oxidation Catalysts : In combinatorial electrochemistry, quinine's pH sensitivity is utilized to detect the catalytic activity of methanol oxidation catalysts, offering insights into the performance of Pt-based electrocatalysts (Gruber et al., 2003).
Enantioselective Oxidation Catalyst : Quinine-derived urea is identified as an efficient organocatalyst for the enantioselective oxidation of 1,2-diols, a process used to yield a wide range of α-hydroxy ketones (Rong et al., 2014).
Analysis of Quinine Sulfate in Tonic Water : Quinine's fluorescence is exploited in analytical chemistry for the semi-quantitative analysis of quinine sulfate in tonic water using Raman spectroscopy (Shadi et al., 2004).
Microbial Biotransformation of Cinchona Alkaloids : Quinine undergoes biotransformation by various microorganisms, offering a method for the preparation of its metabolites, such as 1-N-oxide and 1′-N-oxide (Siebers-Wolff et al., 1993).
Metabolite Analysis in Human Urine and Beverages : Quinine-N-oxide is identified as a urinary component after the consumption of quinine-containing beverages, informing the study of drug metabolites in physiological fluids (Jovanovic et al., 1976).
Corrosion Inhibitor for Low Carbon Steel : Quinine serves as an effective corrosion inhibitor for low carbon steel in acidic solutions, demonstrating high inhibition efficiency and adsorption properties (Awad, 2006).
Safety And Hazards
Quinine, from which Quinine 1’-Oxide is derived, can cause allergic reactions in some people. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled8.
Future Directions
Quinone materials, such as Quinine 1’-Oxide, have potential applications in the development of bio-based supercapacitors due to their rapid charging and discharging, high power densities, and excellent cycling life stabilities9. Further research is needed to explore these potential applications and to understand the properties of Quinine 1’-Oxide better.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIANHNFAPFOH-VOMFEXJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinine 1'-Oxide |
Citations
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